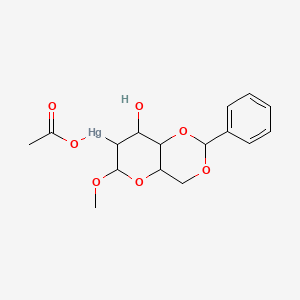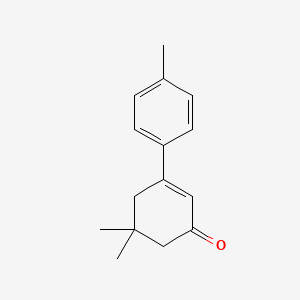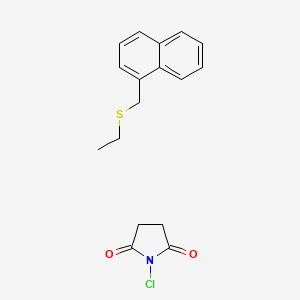![molecular formula C22H18N6O4S2 B14477530 9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]- CAS No. 71673-15-9](/img/structure/B14477530.png)
9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-: is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This particular derivative is characterized by the presence of two 1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio groups attached to the anthracenedione core, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-anthracenedione derivatives typically involves the functionalization of the anthracenedione core. One common method is the nucleophilic substitution reaction where the anthracenedione is reacted with appropriate nucleophiles under controlled conditions. For the synthesis of 9,10-anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-, the starting material, 9,10-anthracenedione, is reacted with 1-(2-hydroxyethyl)-1H-1,2,4-triazole-3-thiol in the presence of a suitable base and solvent .
Industrial Production Methods: Industrial production of such derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The anthracenedione core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the anthracenedione can yield hydroquinone derivatives.
Substitution: The triazole groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,10-anthracenedione derivatives are used as intermediates in the synthesis of dyes and pigments. They also serve as analytical reagents for the detection of metal ions .
Biology: Biologically, these compounds have shown potential as antimicrobial and anticancer agents. The presence of the triazole groups enhances their biological activity, making them suitable for drug development .
Medicine: In medicine, derivatives of 9,10-anthracenedione are explored for their antitumor properties. Compounds like mitoxantrone, a derivative of anthracenedione, are used in chemotherapy .
Industry: Industrially, these compounds are used in the production of dyes, pigments, and as intermediates in various chemical processes .
Mecanismo De Acción
The mechanism of action of 9,10-anthracenedione derivatives involves interaction with cellular components such as DNA and enzymes. The triazole groups can form hydrogen bonds and coordinate with metal ions, enhancing the compound’s ability to interfere with biological processes. In anticancer applications, these compounds can intercalate into DNA, disrupting replication and transcription, leading to cell death .
Comparación Con Compuestos Similares
Mitoxantrone: A well-known anthracenedione derivative used in cancer treatment.
Anthraquinone: The parent compound, widely used in dye production.
1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione: Another derivative with antitumor activity.
Uniqueness: The presence of the 1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio groups in 9,10-anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]- imparts unique chemical and biological properties, making it distinct from other anthracenedione derivatives. These groups enhance the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
71673-15-9 |
|---|---|
Fórmula molecular |
C22H18N6O4S2 |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
1,5-bis[[1-(2-hydroxyethyl)-1,2,4-triazol-3-yl]sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H18N6O4S2/c29-9-7-27-11-23-21(25-27)33-15-5-1-3-13-17(15)20(32)14-4-2-6-16(18(14)19(13)31)34-22-24-12-28(26-22)8-10-30/h1-6,11-12,29-30H,7-10H2 |
Clave InChI |
PIQPKOSVPGQGKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SC3=NN(C=N3)CCO)C(=O)C4=C(C2=O)C(=CC=C4)SC5=NN(C=N5)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


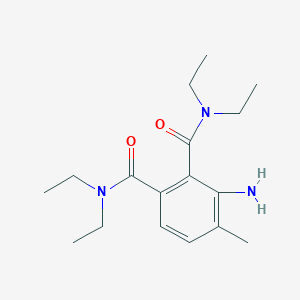
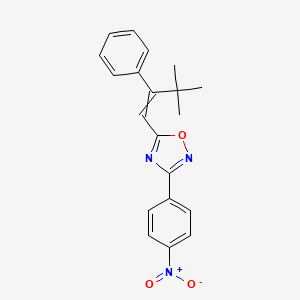
![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
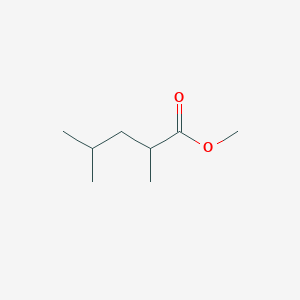
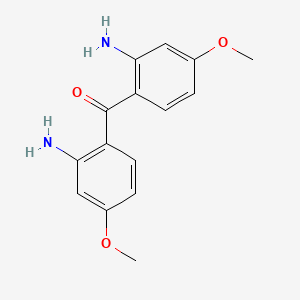
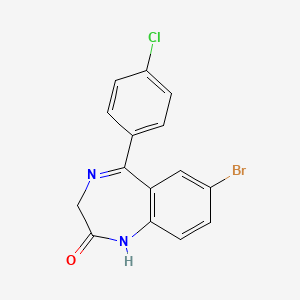
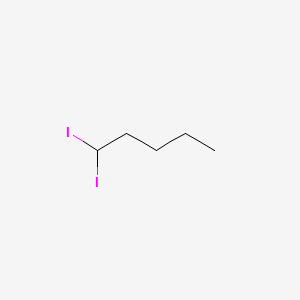
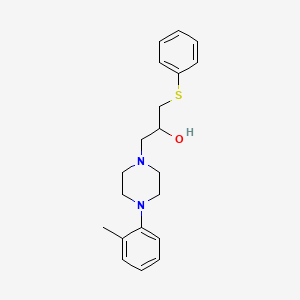
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
